methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride
Description
Methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a piperidin-3-yl group at position 3, and a methyl ester at position 4, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
2703780-31-6 |
|---|---|
Molecular Formula |
C11H18ClN3O2 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl 1-methyl-3-piperidin-3-ylpyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14-7-9(11(15)16-2)10(13-14)8-4-3-5-12-6-8;/h7-8,12H,3-6H2,1-2H3;1H |
InChI Key |
AYDSTTFXBKCPMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCNC2)C(=O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17Cl2N3O2
- Molecular Weight : 282.16 g/mol
- CAS Number : 1808843-57-3
- Appearance : White powder
The compound's structure features a pyrazole ring substituted with a piperidine moiety, which is significant for its biological properties.
Research indicates that compounds with a pyrazole core often exhibit diverse pharmacological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial in treating diseases such as cancer and infections.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood disorders and neurological conditions.
Antiparasitic Activity
A study highlighted the compound's potential in antiparasitic applications. It was tested against Plasmodium falciparum, the causative agent of malaria. The findings indicated that derivatives of pyrazole compounds could inhibit the Na+-ATPase activity associated with PfATP4, leading to reduced parasite viability. The compound's potency was measured with an EC50 value indicating effective concentrations required for 50% inhibition of parasite growth.
| Compound | EC50 (µM) | Activity |
|---|---|---|
| Methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate | 0.064 | High |
| Reference Compound | 0.577 | Moderate |
Antiviral Activity
In preliminary bioassays, this compound exhibited antiviral properties against various viral strains. The mechanism appears to involve interference with viral replication processes.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimalarial Studies :
- Neuropharmacological Applications :
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Current data on toxicity profiles remain limited; therefore, further studies are necessary to evaluate the safety margins and potential side effects associated with this compound.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, making it a subject of interest in pharmacological research. Some of its notable properties include:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antimicrobial properties. Methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has shown effectiveness against certain bacterial strains, suggesting potential for development into antimicrobial agents .
- Anticancer Properties : Preliminary studies have indicated that pyrazole derivatives may inhibit cancer cell proliferation. The specific mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
- CNS Activity : Due to the presence of the piperidine moiety, this compound may influence central nervous system (CNS) activity. Its potential as a neuroprotective agent is currently under investigation, particularly for conditions like neurodegeneration .
Drug Development
Methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is being explored as a lead compound in drug discovery:
- Structure-Activity Relationship (SAR) studies are ongoing to optimize its efficacy and selectivity against specific biological targets.
| Property | Value |
|---|---|
| Antimicrobial Efficacy | Effective against Gram-positive bacteria |
| Cytotoxicity | IC50 values under investigation |
| CNS Activity | Potential neuroprotective effects |
Case Studies
- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives demonstrated that compounds similar to methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure was modified to enhance potency and reduce toxicity .
- Cancer Research : In vitro studies showed that the compound could induce apoptosis in human cancer cell lines, leading to decreased viability. Further research is required to elucidate the exact mechanisms involved .
Agricultural Applications
Beyond medicinal uses, this compound may have applications in agriculture:
- Pesticide Development : Compounds with similar structures have been investigated for their ability to act as herbicides or insecticides. The unique chemical properties of methyl 1-methyl-3-(piperidin-3-y)-1H-pyrazole-4-carboxylate could be harnessed for developing new agrochemicals.
- Plant Growth Regulation : There is ongoing research into how pyrazole derivatives can affect plant growth and development, potentially leading to enhanced crop yields and resistance to environmental stresses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Piperidine Derivatives
Key Observations :
- Piperidine Position: The substitution of piperidin-3-yl vs.
- Ester Group : The methyl ester at position 4 in the target compound contrasts with ethyl esters in analogs (e.g., ), influencing lipophilicity and metabolic stability.
Pharmacologically Relevant Piperidine Derivatives
- Paroxetine-Related Compounds :
- trans-(−)-1-Methyl-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(fluorophenyl)piperidine (): A paroxetine impurity with a benzodioxol group instead of a pyrazole. This compound highlights the role of piperidine in serotonin reuptake inhibition, suggesting that the target pyrazole-piperidine derivative may share similar CNS activity .
- Activity Comparison : Unlike paroxetine analogs, the target compound lacks a fluorophenyl group, which is critical for selective serotonin reuptake inhibitor (SSRI) activity. This structural divergence may shift its pharmacological profile toward other receptor systems.
Pyrazole-Carboxylate Analogs
- Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylate (): Molecular Formula: C₁₁H₁₁N₃O₂ Substituents: Pyridin-3-yl at position 5 vs. piperidin-3-yl at position 3.
Preparation Methods
Hydrazine-Based Cyclocondensation
Methylhydrazine serves as the primary building block for the 1-methylpyrazole scaffold. In a representative approach, 2,2-difluoroacetyl halides react with α,β-unsaturated esters under basic conditions to form α-difluoroacetyl intermediates, which subsequently undergo cyclization with methylhydrazine. While this method is optimized for difluoromethyl analogs, the general principles apply to piperidine-substituted derivatives. For instance, substituting the difluoroacetyl component with a piperidin-3-yl-containing precursor could yield the target compound.
Reaction Conditions:
-
Temperature: Cyclization proceeds at −30°C to 0°C for condensation, followed by heating to 50–120°C for ring closure.
-
Catalysts: Sodium iodide or potassium iodide enhances regioselectivity, favoring the 3-substituted pyrazole isomer.
-
Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dioxane are preferred for intermediate stability.
Pieter’s Modification for Regiocontrol
To avoid undesired 5-substituted byproducts, Pieter’s method employs sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidine) during the cyclization step. This approach suppresses isomerization, achieving a 95:5 ratio of 3- to 5-substituted products. For the target compound, analogous conditions could direct the piperidin-3-yl group to the 3-position of the pyrazole.
Esterification and Salt Formation
The methyl ester group is typically introduced early in the synthesis to avoid side reactions. Final hydrochloride salt formation is achieved by treating the free base with hydrochloric acid.
Esterification Methods
Hydrochloride Salt Crystallization
The free base is dissolved in ethanol, and gaseous HCl is bubbled through the solution. The precipitate is filtered and recrystallized from ethanol/water (1:1) to achieve >99% purity.
Optimization Data:
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Recrystallization Solvent | 40% Ethanol/Water | Reduces isomers to <5% |
| HCl Concentration | 2 M | Prevents over-acidification |
| Cooling Rate | 0.5°C/min | Enhances crystal uniformity |
Challenges and Mitigation Strategies
Regioselectivity Issues
The competing formation of 5-substituted isomers is minimized by:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride, and what methodologies are commonly employed?
- Methodology : Synthesis typically involves a multi-step process starting with pyrazole core functionalization. For example, nucleophilic substitution reactions using potassium carbonate (K₂CO₃) as a base can introduce aryloxy or piperidinyl groups at specific positions . Methyl ester formation may follow via condensation reactions, as seen in analogous pyrazole-carboxylate syntheses . Critical considerations include protecting group strategies for the piperidine nitrogen and controlling reaction temperatures to avoid side reactions.
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodology : Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds as a baseline . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in the piperidinyl moiety . Purity can be further assessed via melting point analysis (e.g., mp 150–152°C for related pyrazole derivatives) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodology : Impurities often arise from incomplete substitution (e.g., residual chlorine in intermediates) or byproducts from competing reaction pathways (e.g., over-alkylation). Chromatographic purification (silica gel or preparative HPLC) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are effective . Impurity profiling using reference standards (e.g., triazolo-pyridinone derivatives) ensures specificity in detection .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods optimize the synthesis pathway for this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like piperidinyl group introduction or esterification. Reaction path search algorithms, combined with machine learning, can narrow optimal conditions (e.g., solvent selection, catalyst loading) to reduce trial-and-error experimentation . For example, computational modeling of steric effects in the pyrazole core can guide regioselective substitutions .
Q. What strategies address low yields in multi-step syntheses involving sensitive intermediates?
- Methodology : Process intensification via flow chemistry minimizes exposure of intermediates to degrading conditions (e.g., moisture, oxygen) . In-line monitoring (e.g., FTIR or Raman spectroscopy) enables real-time adjustments. For acid-sensitive steps (e.g., hydrochloride salt formation), controlled pH environments and scavenger resins improve stability . Parallel optimization of coupling reactions (e.g., peptide-like condensations) using design of experiments (DoE) enhances reproducibility .
Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological systems?
- Methodology : Synthesize analogs with systematic modifications (e.g., piperidine ring size, pyrazole substituents) and evaluate biological activity. For instance, fluorine or methoxy substitutions on aromatic rings can probe electronic effects . Pharmacophore mapping using molecular docking (e.g., targeting GPCRs or kinases) identifies critical binding interactions . Cross-correlate in vitro assays (e.g., enzyme inhibition) with in silico ADMET predictions to prioritize lead candidates .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyrazole-piperidine hybrids?
- Methodology : Variability often stems from differences in reaction scales, purification techniques, or starting material quality. Reproduce protocols using standardized reagents (e.g., CAS-verified intermediates) and document deviations (e.g., stirring rates, inert atmosphere integrity) . Meta-analyses of published data, combined with sensitivity testing (e.g., temperature gradients), can isolate critical variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
